Vanillylamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Vanillylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of capsaicinoids and other bioactive compounds.

Biology: Studied for its role in the biosynthesis of capsaicin and its effects on biological systems.

Industry: Used in the production of flavoring agents and as a precursor in the synthesis of various chemicals.

Mécanisme D'action

La vanillylamine exerce ses effets principalement par son rôle d’intermédiaire dans la biosynthèse de la capsaïcine. L’enzyme vanilline aminotransférase convertit la vanilline en this compound, qui est ensuite convertie en capsaïcine par la capsaïcine synthase . La capsaïcine agit sur le récepteur potentiel transitoire de vanilloïde 1 (TRPV1), ce qui entraîne une sensation de chaleur et de douleur .

Composés similaires :

Nonivamide : Un capsaïcinoïde synthétique avec une saveur piquante similaire à celle de la capsaïcine.

Olvanil : Un autre dérivé de la capsaïcine avec des applications thérapeutiques potentielles.

Arvanil : Une molécule hybride combinant les structures de l’anandamide et de la capsaïcine.

Unicité : La this compound est unique en raison de son rôle de composé intermédiaire clé dans la biosynthèse de la capsaïcine, qui est non seulement un composant majeur des piments, mais possède également des propriétés pharmacologiques importantes .

Analyse Biochimique

Biochemical Properties

Vanillylamine interacts with various enzymes and proteins in its biochemical reactions. It is produced from vanillin by the enzyme vanillin aminotransferase . Following its production, it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . These interactions are crucial for the biosynthesis of capsaicin .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the biosynthesis of capsaicin. Capsaicin has been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through its role in the biosynthesis of capsaicin. It is produced from vanillin by the enzyme vanillin aminotransferase, and then it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . This process involves binding interactions with these enzymes .

Temporal Effects in Laboratory Settings

It has been shown that the enzyme vanillin aminotransferase, which produces this compound, exhibits stability and activity across a broad pH spectrum .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the biosynthesis of capsaicin . It is produced from vanillin by the enzyme vanillin aminotransferase, and then it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La vanillylamine peut être synthétisée par réduction de l’oxime de la vanilline. Le processus implique les étapes suivantes :

Formation de l’oxime de la vanilline : La vanilline est mise à réagir avec l’hydroxylamine en présence d’un sel organique, tel que l’acétate de sodium, et d’acide acétique glacial.

Méthodes de production industrielle : La production industrielle de la this compound suit généralement la même voie de synthèse que celle décrite ci-dessus, avec des optimisations pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu et de catalyseurs efficaces pour améliorer le rendement et réduire les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions : La vanillylamine subit diverses réactions chimiques, notamment :

Acylation : La this compound peut être acylée en utilisant des réactions de Schotten-Baumann pour former des dérivés amides.

Oxydation : Elle peut être oxydée pour former des quinones correspondantes.

Substitution : La this compound peut subir des réactions de substitution nucléophile en raison de la présence du groupe amino.

Réactifs et conditions courants :

Acylation : Chlorures d’acyle en présence d’une base telle que la pyridine.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Substitution : Différents électrophiles en présence d’une base.

Principaux produits :

Dérivés amides : Nonivamide, olvanil et arvanil.

Quinones : Formées par des réactions d’oxydation.

4. Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme intermédiaire dans la synthèse de capsaïcinoïdes et d’autres composés bioactifs.

Biologie : Étudiée pour son rôle dans la biosynthèse de la capsaïcine et ses effets sur les systèmes biologiques.

Industrie : Utilisée dans la production d’agents aromatisants et comme précurseur dans la synthèse de divers produits chimiques.

Comparaison Avec Des Composés Similaires

Nonivamide: A synthetic capsaicinoid with similar pungency to capsaicin.

Olvanil: Another capsaicinoid derivative with potential therapeutic applications.

Arvanil: A hybrid molecule combining the structures of anandamide and capsaicin.

Uniqueness: Vanillylamine is unique due to its role as a key intermediate in the biosynthesis of capsaicin, which is not only a major component of chili peppers but also has significant pharmacological properties .

Activité Biologique

Vanillylamine, a phenolic amine derived from vanillin, plays a significant role in various biological processes, particularly in the biosynthesis of capsaicin. This article explores the biological activity of this compound, focusing on its enzymatic pathways, metabolic engineering applications, and potential therapeutic effects.

1. Enzymatic Pathways

This compound is primarily produced through the action of vanillin aminotransferase (VAMT), an enzyme that catalyzes the reversible transamination between vanillin and this compound. VAMT has been studied extensively in Capsicum chinense, where it is crucial for capsaicin biosynthesis.

- Enzyme Characteristics :

Table 1: VAMT Activity Parameters

| Parameter | Value |

|---|---|

| Optimal pH | 8.0 |

| Optimal Temperature | 55 °C |

| Stability | Up to 60 °C |

| Amino Donors | GABA, L-Alanine |

2. Metabolic Engineering Applications

Recent studies have focused on engineering microorganisms like Pseudomonas putida for the efficient production of this compound from vanillin. This approach aims to create eco-friendly biocatalytic processes for synthesizing phenolic amines.

- Key Findings :

Table 2: Engineered Strains and Their Activities

| Strain | Specific Transaminase Activity (mmol/h/OD) | This compound Yield (mM) |

|---|---|---|

| Pp-SpuC-II | 0.420 ± 0.03 | 0.70 ± 0.20 |

| Cv-ATA | 0.276 ± 0.09 | 0.92 ± 0.30 |

3. Therapeutic Potential

This compound and its derivatives exhibit promising biological activities, including anti-inflammatory and anticancer properties. Notably, analogs such as N-eicosapentaenoyl this compound (EPVA) have shown enhanced bioactivity compared to capsaicin.

Propriétés

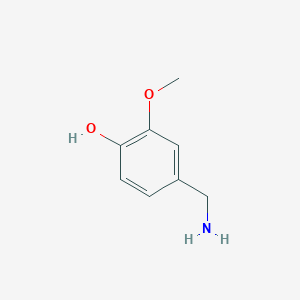

IUPAC Name |

4-(aminomethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPWWVNUCXQDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7149-10-2 (hydrochloride) | |

| Record name | Vanillylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90152522 | |

| Record name | Vanillylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanillylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1196-92-5 | |

| Record name | Vanillylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANILLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WEZ91E3Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanillylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.